molecular formula C7H10O4 B1250666 Gabosine A

Gabosine A

Numéro de catalogue: B1250666
Poids moléculaire: 158.15 g/mol
Clé InChI: YNPFEYUTCGDFDD-QPPQHZFASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gabosine A is a natural product found in Streptomyces cellulosae with data available.

Applications De Recherche Scientifique

Synthesis of Gabosine A

This compound can be synthesized through various methodologies, including enantioselective synthesis and chemoenzymatic processes. The synthesis often involves starting materials derived from toluene or other aromatic compounds. Recent studies have reported innovative approaches to synthesize this compound and its analogs, utilizing regioselective aldol cyclization and other synthetic strategies.

Key Synthetic Pathways

  • Enantioselective Synthesis : Researchers have developed methods to introduce chirality into this compound, enhancing its biological activity. For instance, a study detailed the synthesis of a new non-natural gabosine using biotransformation techniques to transfer chirality from toluene-derived metabolites .
  • Diversity-Oriented Approach : A novel approach was introduced that allows for the synthesis of various gabosines through tunable regioselective aldol cyclization, leading to a range of carbasugars with promising biological properties .

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research in drug development.

Enzyme Inhibition

This compound and its derivatives have been studied for their inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition : Gabosine P (related to this compound) demonstrated significant inhibitory activity against α-glucosidase, with an IC50 value of 9.07 μM, surpassing that of acarbose, a known anti-diabetic drug .
  • Glutathione S-Transferase Inhibition : New analogs of gabosines have shown promise in inhibiting glutathione S-transferase M1, which is crucial in overcoming cisplatin resistance in lung cancer cells. This inhibition was linked to enhanced efficacy when combined with cisplatin treatment .

Antidiabetic Potential

The ability of gabosines to inhibit α-glucosidase positions them as potential candidates for managing diabetes by controlling postprandial blood glucose levels. The molecular docking studies indicate strong interactions between gabosines and the enzyme, suggesting a mechanism for their inhibitory action .

Case Study on Enzyme Inhibition

A comprehensive study investigated the inhibitory effects of gabosine analogs on glutathione S-transferase M1 in lung cancer cells. The lead compound exhibited synergistic effects with cisplatin, indicating its potential as an adjunct therapy in cancer treatment .

Case Study on Antidiabetic Activity

Another study focused on the α-glucosidase inhibitory activity of gabosines P and Q isolated from Streptomyces species. These compounds were characterized using advanced spectroscopic techniques, confirming their structures and highlighting their potential as anti-diabetic agents .

Tables

Compound Activity IC50 Value (μM) Source
Gabosine Pα-Glucosidase Inhibitor9.07Streptomyces sp.
Gabosine DGST M1 InhibitorNot specifiedLung cancer cell study

Analyse Des Réactions Chimiques

Intramolecular Aldol Cyclization Strategy

This approach, reported in 2009, utilizes D-glucose as the starting material . The key steps include:

  • Formation of a diketone : Derived via oxidation of a glucose derivative (8).

  • Aldol cyclization : Intramolecular reaction to form the trihydroxycyclohexenone skeleton (enone 11).

  • Synthesis of Gabosine A : Conversion of enone 11 through stereoselective functionalizations.

Critical Data :

StepReagent/ConditionYield (%)
Aldol cyclizationNaOH, H2O/THF70
FunctionalizationSelective oxidations60–80

Zinc-Mediated Tandem Reaction

A 2024 study describes a concise route using ribose :

  • Fragmentation of methyl 5-deoxy-5-iodo-ribofuranoside : Generates an unsaturated aldehyde.

  • In situ allylation : Addition of 3-benzoyloxy-2-methylallyl bromide forms a functionalized octa-1,7-diene.

  • Ring-closing metathesis (RCM) : Constructs the six-membered ring of this compound.

Key Yield :

  • Total yield from ribose: 44% over 8 steps .

Diversification via Deprotection

A 2017 diversity-oriented approach employs δ-D-gluconolactone :

  • Aldol-cyclization : Forms polyoxygenated intermediates.

  • Tunable deprotection : Manipulates O-protecting groups to access multiple carbasugars.

Synthesis Outcomes :

TargetYield (%)
This compound42
Gabosine K40
Streptol54

Nozaki–Hiyama–Takai–Kishi (NHTK) Reaction

A 2023 study integrates NHTK and Grignard reactions :

  • Chemoselective aldehyde addition : Utilizes C-5 aldehyde in D-mannose derivatives.

  • Ring-closing metathesis : Constructs the cyclohexene core.

Efficiency Metrics :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Gabosine A, and how do reaction conditions influence stereochemical outcomes?

this compound is synthesized via stereoselective methods, such as Sharpless asymmetric dihydroxylation and regioselective protection/deprotection steps. For example, Scheme 23 outlines a multi-step synthesis starting from D-glucose derivatives, using reagents like TBDPSCl for protection and OsO₄/NMO for dihydroxylation . Key variables include solvent polarity, catalyst choice, and temperature, which affect stereochemical control. Researchers should validate intermediates using HPLC or chiral column chromatography to confirm enantiomeric purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

High-resolution NMR (¹H, ¹³C, and 2D-COSY) and X-ray crystallography are critical for structural elucidation. Purity is assessed via HPLC with UV/RI detection, while mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. For novel derivatives, elemental analysis and IR spectroscopy provide complementary data . Ensure sample preparation follows standardized protocols (e.g., anhydrous conditions for hygroscopic intermediates) to avoid artifacts .

Q. How can in vitro bioactivity assays for this compound be optimized to minimize false positives?

Use cell lines with validated sensitivity to this compound’s known targets (e.g., glycosidase enzymes). Include positive controls (e.g., deoxynojirimycin) and negative controls (solvent-only treatments). Dose-response curves should span 3–5 logarithmic concentrations, with triplicate measurements to assess reproducibility. Normalize data against housekeeping genes/proteins to account for cell viability variations .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on this compound’s mechanism of action across different biological models?

Contradictions may arise from off-target effects or model-specific metabolic pathways. Employ orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) and genetic knockdown models (CRISPR/Cas9) to isolate primary targets. Meta-analysis of existing datasets (e.g., ChEMBL, PubChem) can identify confounding variables, such as pH-dependent activity shifts . Cross-validate findings using isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can structure-activity relationship (SAR) studies of this compound derivatives be systematically designed to prioritize synthetic efforts?

Apply a scaffold-hopping approach, modifying hydroxyl groups and ring substituents while retaining the core cyclohexene oxide. Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes to glycosidase enzymes. Prioritize derivatives with calculated ΔG values < −8 kcal/mol. Validate top candidates via enzymatic inhibition assays (IC₅₀ determination) and ADMET predictions (e.g., SwissADME) .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential in metabolic disorders?

Rodent models (e.g., db/db mice for type 2 diabetes) are standard for assessing glucose homeostasis. Use pharmacokinetic profiling (plasma t½, Cmax) to determine dosing regimens. Include tissue-specific RNA-seq to identify off-target gene expression changes. For neurodegenerative applications, Caenorhabditis elegans models with Aβ overexpression can screen for glycosidase inhibition efficacy .

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across cancer cell lines?

Conduct comparative transcriptomics (RNA-seq) of sensitive vs. resistant cell lines to identify resistance markers (e.g., ABC transporters). Use flow cytometry to correlate cytotoxicity with cell-cycle arrest (e.g., G1/S phase ratios). Test combinatorial treatments with chemotherapeutics (e.g., doxorubicin) to assess synergy via Chou-Talalay analysis .

Q. Methodological Considerations

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response data in enzymatic assays?

Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Report IC₅₀ values with 95% confidence intervals. For high-throughput screens, apply Z’-factor analysis to validate assay robustness (Z’ > 0.5 indicates suitability) .

Q. How can isotopic labeling (e.g., ¹³C) clarify this compound’s metabolic fate in mammalian systems?

Synthesize ¹³C-labeled this compound via microbial fermentation (e.g., Streptomyces strains) or chemoenzymatic methods. Track isotopic enrichment using LC-MS/MS with selected reaction monitoring (SRM). Compare metabolic flux in hepatocyte models vs. in vivo systems to identify tissue-specific catabolism .

Q. Data Interpretation and Validation

Q. What criteria distinguish artifactual results from genuine bioactivity in high-content screening of this compound libraries?

Exclude compounds with pan-assay interference (PAINS) motifs (e.g., Michael acceptors). Confirm activity in orthogonal assays (e.g., fluorescence polarization vs. SPR). Use cheminformatic tools (e.g., DEREK) to flag structural alerts. Validate hit compounds with resynthesis and dose-response retesting .

Propriétés

Formule moléculaire

C7H10O4

Poids moléculaire

158.15 g/mol

Nom IUPAC

(4R,5R,6S)-4,5,6-trihydroxy-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10O4/c1-3-2-4(8)6(10)7(11)5(3)9/h2,4,6-8,10-11H,1H3/t4-,6-,7-/m1/s1

Clé InChI

YNPFEYUTCGDFDD-QPPQHZFASA-N

SMILES isomérique

CC1=C[C@H]([C@H]([C@@H](C1=O)O)O)O

SMILES canonique

CC1=CC(C(C(C1=O)O)O)O

Synonymes

gabosine A

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gabosine A
Reactant of Route 2
Gabosine A
Reactant of Route 3
Reactant of Route 3
Gabosine A
Reactant of Route 4
Gabosine A
Reactant of Route 5
Gabosine A
Reactant of Route 6
Gabosine A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.